Piperazine, 1-((5-nitro-3-phenyl-2-benzofuranyl)methyl)-4-phenyl-
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Overview
Description
Piperazine, 1-((5-nitro-3-phenyl-2-benzofuranyl)methyl)-4-phenyl- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted benzofurans. For this specific compound, a possible synthetic route could involve the following steps:
Nitration: Introduction of a nitro group to the benzofuran ring.
Alkylation: Reaction of the nitrated benzofuran with a phenylmethyl halide to introduce the phenylmethyl group.
Coupling: Reaction of the resulting intermediate with piperazine to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. Parameters such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-((5-nitro-3-phenyl-2-benzofuranyl)methyl)-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various halides or other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Piperazine derivatives, including this compound, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological systems.
Medicine: Potential therapeutic agents for various diseases.
Industry: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The nitro group and benzofuran moiety may play crucial roles in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine, 1-phenyl-4-(2-pyridyl): Another piperazine derivative with different substituents.
Piperazine, 1-(2-benzofuranyl)-4-phenyl: Similar structure but without the nitro group.
Uniqueness
The presence of the nitro group and the specific substitution pattern on the benzofuran ring make Piperazine, 1-((5-nitro-3-phenyl-2-benzofuranyl)methyl)-4-phenyl- unique. These structural features may contribute to its distinct biological activities and chemical reactivity.
Properties
CAS No. |
74239-99-9 |
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Molecular Formula |
C25H23N3O3 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-[(5-nitro-3-phenyl-1-benzofuran-2-yl)methyl]-4-phenylpiperazine |
InChI |
InChI=1S/C25H23N3O3/c29-28(30)21-11-12-23-22(17-21)25(19-7-3-1-4-8-19)24(31-23)18-26-13-15-27(16-14-26)20-9-5-2-6-10-20/h1-12,17H,13-16,18H2 |
InChI Key |
QZYUPLQZSQBSCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C3=C(O2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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